9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-
Description
Introduction to 9H-Purine Derivatives in Contemporary Chemistry
Structural Significance of Polycyclic Purine Systems
Purines, comprising a pyrimidine ring fused to an imidazole ring, serve as foundational scaffolds in nucleic acids and bioactive molecules. The incorporation of polycyclic systems, such as the 1,3-dihydroisobenzofuran group in 9H-purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-, introduces conformational rigidity and extended π-electron systems. These modifications enhance stability against enzymatic degradation and improve interactions with hydrophobic binding pockets in biological targets.
The dihydroisobenzofuran moiety in this compound contributes a partially saturated oxygen-containing heterocycle, which balances aromaticity with flexibility. This structural feature is critical for maintaining planar geometry at the purine core while allowing adaptive positioning of the butyl side chain for van der Waals interactions. Quantum chemical analyses of analogous purine derivatives reveal that such fused systems exhibit reduced electrophilicity at positions 3 and 7 compared to unsubstituted purines, thereby altering reactivity patterns.
Table 1: Structural Attributes of 9H-Purine, 6-(6-Butyl-1,3-Dihydro-5-Isobenzofuranyl)-9-(Phenylmethyl)-
| Attribute | Description |
|---|---|
| Core scaffold | 9H-purine with fused imidazole and pyrimidine rings |
| Position 6 substitution | 6-Butyl-1,3-dihydro-5-isobenzofuranyl group (C12H13O) |
| Position 9 substitution | Phenylmethyl group (C7H7) |
| Molecular formula | C24H24N4O |
| Key electronic features | Extended conjugation via isobenzofuran fusion; electron-rich N-9 due to benzyl substitution |
Position-Specific Substitution Patterns in Purine-Based Compounds
Substitution at positions 6 and 9 in purine derivatives is a strategic approach to fine-tuning molecular interactions. In 9H-purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-, the C-6 substituent introduces a sterically demanding isobenzofuranyl group with a butyl chain, while the N-9 benzyl group enhances lipophilicity and π-stacking potential.
C-6 Substitution: Isobenzofuranyl-Bridged Modifications
The 6-butyl-1,3-dihydro-5-isobenzofuranyl group at position 6 replaces the traditional hydrogen or halogen substituents found in simpler purines. This modification achieves two objectives:
- Steric Shielding : The bicyclic isobenzofuran system projects the butyl chain outward, creating a hydrophobic microenvironment that may interfere with undesired nucleophilic attacks at C-8.
- Electronic Modulation : The oxygen atom in the isobenzofuran ring participates in resonance with the purine core, redistributing electron density toward N-3 and N-7. This delocalization stabilizes transition states during interactions with enzymatic targets, such as kinases or mycobacterial enzymes.
N-9 Substitution: Phenylmethyl Functionalization
The phenylmethyl group at N-9 serves dual roles:
- Lipophilicity Enhancement : The benzyl moiety increases logP values, improving membrane permeability—a critical factor for antimycobacterial agents targeting intracellular pathogens.
- Aromatic Stacking : The planar benzene ring facilitates π-π interactions with tyrosine or phenylalanine residues in binding pockets, as observed in molecular docking studies of analogous compounds.
Table 2: Comparative Analysis of Substitution Effects in Purine Derivatives
| Position | Substituent | Electronic Effect | Steric Effect | Biological Implication |
|---|---|---|---|---|
| C-6 | 6-Butyl-1,3-dihydroisobenzofuran | Resonance stabilization | Bulky, hydrophobic | Enhanced binding to hydrophobic targets |
| N-9 | Phenylmethyl | Electron donation via benzyl group | Moderate steric hindrance | Improved cellular uptake |
Synthetic routes to this compound typically involve nucleophilic aromatic substitution at C-6 of 6-chloropurine precursors, followed by Buchwald–Hartwig amination or Suzuki coupling for N-9 functionalization. Recent advances in enantioselective synthesis have enabled the production of chiral analogs, though the racemic form remains predominant in exploratory studies.
Properties
CAS No. |
528570-70-9 |
|---|---|
Molecular Formula |
C24H24N4O |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
9-benzyl-6-(6-butyl-1,3-dihydro-2-benzofuran-5-yl)purine |
InChI |
InChI=1S/C24H24N4O/c1-2-3-9-18-10-19-13-29-14-20(19)11-21(18)22-23-24(26-15-25-22)28(16-27-23)12-17-7-5-4-6-8-17/h4-8,10-11,15-16H,2-3,9,12-14H2,1H3 |
InChI Key |
KBHWNFLWVNQTIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C2COCC2=C1)C3=C4C(=NC=N3)N(C=N4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The purine core is often introduced as a 2,6-dichloropurine or a related halogenated purine derivative, which allows for selective nucleophilic substitution at the 6-position.
- The 6-butyl-1,3-dihydro-5-isobenzofuranyl moiety is prepared separately or introduced via coupling reactions.
- Benzyl bromide or benzyl chloride is used for the benzylation at the 9-position.
Key Reaction Steps
| Step | Reaction Type | Conditions & Reagents | Purpose |
|---|---|---|---|
| 1 | Nucleophilic substitution | Reaction of 2,6-dichloropurine with 6-butyl-1,3-dihydro-5-isobenzofuranyl nucleophile in polar solvent | Introduce the isobenzofuranyl group at C6 |
| 2 | Benzylation | Alkylation of purine nitrogen at N9 with benzyl halide under basic conditions (e.g., NaH, K2CO3) | Attach phenylmethyl group at N9 |
| 3 | Protection/Deprotection | Use of protecting groups on sensitive functional groups, removed by acid or base treatment | Control selectivity and prevent side reactions |
| 4 | Purification | Flash column chromatography, HPLC purification | Isolate pure target compound |
Catalytic Systems and Coupling Reactions
- Palladium-catalyzed C-N coupling reactions are often employed for selective substitution at purine positions, using catalysts such as Pd2(dba)3 with phosphine ligands in degassed solvents like NMP or toluene at elevated temperatures (100–110 °C).
- Bases such as sodium tert-butylate or cesium carbonate facilitate these coupling reactions.
- Bromination at the 8-position of purine (if required) can be achieved using bromine-2,6-lutidine complex in NMP at room temperature, protected from light.
Solid-Phase Synthesis Approach
- An alternative method involves solid-phase synthesis using Rink acid resin to anchor 2,6-dichloropurine, followed by sequential substitution at position 6 with amine solutions.
- This method allows for efficient washing and purification steps and can be advantageous for library synthesis.
Purification and Characterization
- After synthesis, the crude product is typically purified by flash silica gel chromatography.
- Final purification is often performed by preparative HPLC using a gradient of aqueous acetonitrile containing trifluoroacetic acid.
- The compound is identified and confirmed by mass spectrometry (e.g., electrospray ionization) and NMR spectroscopy.
Industrial Production Considerations
- For scale-up, continuous flow reactors and automated synthesis platforms may be employed to improve yield and reproducibility.
- Optimization of reaction times, temperatures, and reagent stoichiometry is critical to minimize by-products.
- Purification methods such as crystallization and chromatography are optimized to reduce solvent use and cost.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 2,6-Dichloropurine or related halogenated purine |
| Key reagents | 6-butyl-1,3-dihydro-5-isobenzofuranyl nucleophile, benzyl halide |
| Catalysts | Pd2(dba)3, phosphine ligands (e.g., P(t-Bu)3), CuO (for some steps) |
| Solvents | NMP, toluene, ethanol/water mixtures |
| Bases | Sodium tert-butylate, cesium carbonate, potassium carbonate |
| Temperature | 25 °C (room temperature) to 110 °C |
| Purification techniques | Flash chromatography, preparative HPLC |
| Analytical methods | Mass spectrometry, NMR, HPLC |
Research Findings and Notes
- The substitution pattern on the purine ring is critical for biological activity; thus, regioselective synthesis is emphasized.
- The use of palladium-catalyzed coupling reactions has been shown to provide high yields and selectivity for C-N bond formation at purine positions.
- Protecting group strategies are essential to prevent side reactions during multi-step synthesis.
- The compound’s stability under various pH and temperature conditions has been evaluated to ensure suitability for pharmaceutical applications.
- The synthetic methods described are consistent with those used for related purine derivatives with therapeutic potential, especially in targeting proliferative diseases and enzyme inhibition.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving purine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine would depend on its interaction with specific molecular targets. Potential targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Purine derivatives with substitutions at positions 6 and 9 exhibit diverse biological activities depending on the substituent’s electronic and steric properties. Key comparisons include:
- Phenoxyphenyl (Compound 9) and cyclopropylamino (antipsychotic agent) groups demonstrate that electron-rich or rigid substituents at position 6 improve activity against cancer or neurological targets.
Position 9 Substituents :
- Benzyl (target compound) and 4-methoxyphenylmethyl (Compound 48) groups are common in purine derivatives for balancing lipophilicity and metabolic stability.
- Tetrahydrofuran (THP) or cyclopropylmethyl groups (Compound 9 and antipsychotic agent) may enhance bioavailability by modulating steric hindrance.
Pharmacological Profiles
- Anti-Infective Activity : Compound 48’s 2-furyl group confers anti-TB activity, while the target compound’s isobenzofuranyl moiety may target viral polymerases or kinases.
- Anticancer Activity: Compound 9’s phenoxyphenyl group enhances cytotoxicity, suggesting the target compound’s isobenzofuranyl could mimic this effect via similar π-stacking.
- CNS Activity: The antipsychotic agent’s cyclopropylamino and trifluoromethyl groups highlight the role of electronegative substituents in CNS penetration, which the target compound may lack.
Physicochemical Properties
While the target compound’s data are unavailable, analogues provide insights:
Biological Activity
9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-, also known as CAS Number 528570-70-9, is a synthetic organic compound belonging to the class of purine derivatives. This compound features a unique structure that combines a purine core with a butyl-dihydroisobenzofuran moiety and a phenyl group. The biological activity of purine derivatives has garnered significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in oncology.
- Molecular Formula : CHNO
- Molecular Weight : 384.5 g/mol
- IUPAC Name : 9-benzyl-6-(6-butyl-1,3-dihydro-2-benzofuran-5-yl)purine
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The purine structure is known to participate in nucleic acid metabolism and can influence cell proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted the cytotoxic potential of various purine derivatives against cancer cell lines. For instance, research has shown that compounds with similar structures exhibit significant activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. The following sections detail specific findings related to the biological activity of 9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-.
Cytotoxicity Assays
A notable study evaluated the cytotoxic effects of various purine analogs using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited lower IC values compared to established chemotherapeutic agents such as 5-Fluorouracil and Fludarabine. The following table summarizes the cytotoxicity results for selected compounds:
| Compound | IC (µM) | Cell Line |
|---|---|---|
| 9H-Purine Derivative | 14.2 | Huh7 |
| 5-Fluorouracil | 30.6 | Huh7 |
| Fludarabine | 28.4 | Huh7 |
| Compound 5 | 17.9 | Huh7 |
| Compound 8 | 23.6 | Huh7 |
This data suggests that the compound may possess superior anticancer properties compared to traditional treatments.
Mechanistic Insights
Further mechanistic studies indicated that the compound's activity may be linked to its ability to inhibit key enzymes involved in nucleotide metabolism. This inhibition could lead to disrupted DNA synthesis in rapidly dividing cancer cells, thereby inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
